REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:10])([C:7](=[O:9])[CH3:8])[CH2:3][C:4]([OH:6])=[O:5].[Mn]([O-])(=O)(=O)=[O:12].[K+].S([O-])(O)=O.[Na+].[OH-:22].[Na+]>>[CH3:1][C:2]([CH3:10])([CH2:3][C:4]([OH:6])=[O:5])[C:7](=[O:9])[C:8]([OH:12])=[O:22] |f:1.2,3.4,5.6|
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Mn](=O)(=O)(=O)[O-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
1.57 g
|
Type
|
reactant
|
Smiles
|
CC(CC(=O)O)(C(C)=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred under ice-
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
To the solution was added under ice-
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
TEMPERATURE
|
Details
|
cooling for 4 hours, to which
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
Then the resultant precipitates
|
Type
|
FILTRATION
|
Details
|
were filtered off
|
Type
|
EXTRACTION
|
Details
|
followed by extraction with ethyl acetate
|
Type
|
WASH
|
Details
|
The extract solution was washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
by evaporating off the solvent
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C(C(=O)O)=O)(CC(=O)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.73 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |